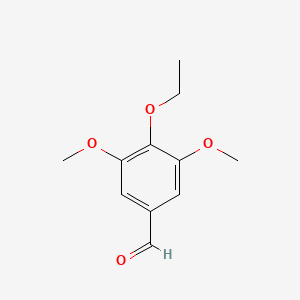
4-Ethoxy-3,5-dimethoxybenzaldehyde
Numéro de catalogue B2664919
Numéro CAS:
39075-25-7
Poids moléculaire: 210.229
Clé InChI: MIYBTGCYUACEIA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US09249115B2
Procedure details


In 250 ml three necked flask, equipped with reflux condenser, mechanical stirrer, 18.2 g (100 mmol) of 3,5-dimethoxy-4-hydroxybenzaldehyde, 28 g (200 mmol) of dry K2CO3 and 100 ml of dry dimethylformamide are placed in argon condition. The mixture is stirred for 20 min in argon condition, then 42 g (21.7 ml, 270 mmol) of ethyliodide is added. The mixture is refluxed in argon condition with stirring for 20 h at 70÷100° C., and concentrated in vacuum at 50÷80° C. to dryness. Then 200 ml of water is added to the residue and the mixture is extracted with (4×100 ml) of methylene chloride. The combined organic fraction is washed with 7% NaOH solution, dried over magnesium sulfate, filtered off, concentrated in vacuum at 50÷80° C. The residue (20 g of oil) is used on the next step without further purification.



[Compound]
Name
three
Quantity
250 mL
Type
solvent
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:12][CH3:13])[C:10]=1[OH:11])[CH:6]=[O:7].C([O-])([O-])=O.[K+].[K+].[CH2:20](I)[CH3:21]>CN(C)C=O>[CH3:13][O:12][C:9]1[CH:8]=[C:5]([CH:4]=[C:3]([O:2][CH3:1])[C:10]=1[O:11][CH2:20][CH3:21])[CH:6]=[O:7] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
18.2 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=O)C=C(C1O)OC
|
Step Two
|
Name
|
|
|
Quantity
|
28 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
21.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)I
|
Step Four
[Compound]
|
Name
|
three
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for 20 min in argon condition
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with reflux condenser, mechanical stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is refluxed in argon condition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring for 20 h at 70÷100° C.
|
|
Duration
|
20 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuum at 50÷80° C. to dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then 200 ml of water is added to the residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture is extracted with (4×100 ml) of methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic fraction is washed with 7% NaOH solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuum at 50÷80° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue (20 g of oil) is used on the next step without further purification
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC=1C=C(C=O)C=C(C1OCC)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
